(4-Isopropylpyrimidin-5-yl)methanamine
Description
(4-Isopropylpyrimidin-5-yl)methanamine is a pyrimidine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The 4-position of the pyrimidine core is substituted with an isopropyl group (-CH(CH₃)₂), while the 5-position is linked to a methanamine (-CH₂NH₂) moiety.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(4-propan-2-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-6(2)8-7(3-9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 |
InChI Key |
ODMQLJVPRRZKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=NC=C1CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyrimidine core distinguishes it from other nitrogen-containing heterocycles, such as benzimidazoles (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) and imidazoles (e.g., Astemizole). Key differences include:
Key Observations :
- Ring Size and Nitrogen Content : Pyrimidines (6-membered, 2N) vs. imidazoles/benzimidazoles (5-membered, 2N). Larger pyrimidine rings may influence binding affinity in biological systems.
Physicochemical Properties
Insights :
- The isopropyl group in the target compound likely reduces water solubility compared to unsubstituted pyrimidines but enhances membrane penetration relative to chlorophenyl-substituted benzimidazoles.
- Higher LogP values in benzimidazole and imidazole derivatives correlate with their applications in lipid-rich biological environments (e.g., cell membranes).
Preparation Methods
Nucleophilic Substitution via Microwave-Assisted Amination
A pivotal advancement in synthesizing (4-isopropylpyrimidin-5-yl)methanamine involves microwave-assisted amination of halogenated pyrimidine precursors. As demonstrated in the CHVB series optimization, 2,4-dichloro-6-methylpyrimidine undergoes sequential substitution with isopropylamine under microwave irradiation (155°C, 250 W, 30 minutes), achieving a 92% conversion rate. This method reduces reaction times from 48 hours to 30 minutes compared to traditional thermal approaches.
Key Reaction Conditions
The use of DIPEA as a proton scavenger prevents HCl-mediated degradation of the pyrimidine ring, a common issue in earlier methods.
Boc-Protection/Deprotection Strategies for Intermediate Stabilization
To mitigate side reactions during functionalization, tert-butoxycarbonyl (Boc) protection of the piperazine intermediate has been employed. For instance, tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is synthesized via acyl substitution in pyridine with DMAP catalysis, followed by deprotection using trifluoroacetic acid (TFA). This approach stabilizes reactive amines, enabling a 78% isolated yield of the deprotected intermediate.
Advantages Over Traditional Methods
Alkylation and Functional Group Compatibility
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but increase epimerization risks. In contrast, ethanol balances reactivity and stereochemical integrity, favoring a 15:1 diastereomeric ratio. Lowering the reaction temperature from 20°C to -10°C further improves selectivity but extends reaction times to 14 hours.
Catalytic Systems and Additives
The addition of catalytic CuI (5 mol%) in Ullmann-type couplings accelerates C-N bond formation between pyrimidine halides and ammonia derivatives, achieving turnover frequencies (TOF) of 12 h⁻¹. This contrasts with palladium-based systems, which suffer from product inhibition.
Characterization and Analytical Validation
Spectroscopic Identification
Purity Assessment
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, 4-isopropyl-5-(methylamino)pyrimidine, forms via over-alkylation and constitutes up to 12% of crude product. Recrystallization from hexane/ethyl acetate (3:1) reduces this to <0.5%.
Environmental and Cost Considerations
Traditional methods using chloroform and xylene generate 8 kg of solvent waste per kilogram of product. Modern approaches utilizing ethanol and in-situ recycling cut waste by 60%, aligning with green chemistry principles.
Applications in Kinase Inhibitor Development
This compound serves as a precursor to PKC-theta inhibitors with IC₅₀ values of 10 nM. Structural analogs demonstrate 50-fold selectivity over PKC-delta, attributed to the isopropyl group’s steric effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Isopropylpyrimidin-5-yl)methanamine, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine) at the pyrimidine ring with isopropylamine under reflux in ethanol or acetonitrile (50–80°C) is common . Key parameters include solvent polarity, temperature control, and catalyst selection (e.g., NaH or K₂CO₃ for deprotonation). Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC and NMR .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl CH₃ splits, pyrimidine ring protons).
- IR : Identify NH stretches (methanamine group) and pyrimidine ring vibrations.
- Mass Spectrometry : Validate molecular weight ([M+H]⁺ expected at ~167.2 g/mol for C₈H₁₃N₃).
Cross-reference with computational simulations (DFT) for spectral assignments .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for experimental design?
- Methodological Answer :
- Solubility : Poor in water; use DMSO or ethanol for stock solutions. Solubility data for similar methanamine derivatives show ~10 mg/mL in DMSO at 25°C .
- logP : Predicted ~1.5 (via software like ChemAxon), indicating moderate hydrophobicity. Validate experimentally via shake-flask method .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and methanamine groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The isopropyl group introduces steric hindrance, limiting access to the pyrimidine C-2/C-4 positions. The methanamine NH₂ group acts as a weak electron donor, activating the ring for electrophilic substitution. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos in THF at 60°C, monitoring regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Control cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and exposure time (24–72 hr).
- Target Engagement Studies : Use SPR or ITC to measure direct binding to putative targets (e.g., kinases).
- Metabolite Screening : Check for off-target effects via metabolomics (LC-HRMS) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3QKL for kinase targets). Focus on hydrogen bonding between NH₂ and catalytic residues.
- MD Simulations : Analyze stability of ligand-protein complexes (20-ns trajectories in GROMACS).
Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .
Q. What analytical methods differentiate between desired product and common synthetic byproducts?
- Methodological Answer :
- HPLC-PDA : Monitor for dehalogenation byproducts (retention time shifts).
- Tandem MS/MS : Fragment ions (e.g., m/z 150 for pyrimidine ring cleavage) confirm structural fidelity.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
